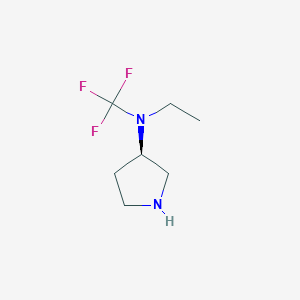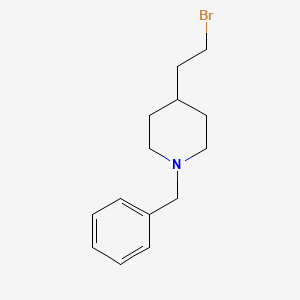
1-Benzyl-4-(2-bromoethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(2-bromoethyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromoethyl group attached to the fourth carbon of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(2-bromoethyl)piperidine typically involves the reaction of 1-benzylpiperidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale distillation or chromatography techniques .
化学反応の分析
Types of Reactions
1-Benzyl-4-(2-bromoethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of piperidine derivatives with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
科学的研究の応用
1-Benzyl-4-(2-bromoethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 1-Benzyl-4-(2-bromoethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors or enzymes, while the bromoethyl group can participate in covalent bonding with target molecules. This dual functionality allows the compound to modulate biological pathways effectively .
類似化合物との比較
Similar Compounds
1-Benzyl-4-piperidone: This compound is similar in structure but lacks the bromoethyl group.
4-(2-Bromoethyl)piperidine: This compound lacks the benzyl group and is used in different synthetic applications.
Uniqueness
1-Benzyl-4-(2-bromoethyl)piperidine is unique due to the presence of both the benzyl and bromoethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C14H20BrN |
|---|---|
分子量 |
282.22 g/mol |
IUPAC名 |
1-benzyl-4-(2-bromoethyl)piperidine |
InChI |
InChI=1S/C14H20BrN/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
InChIキー |
NBGAYVFNECUWBF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCBr)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



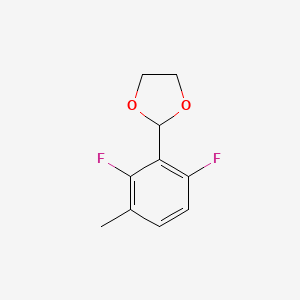
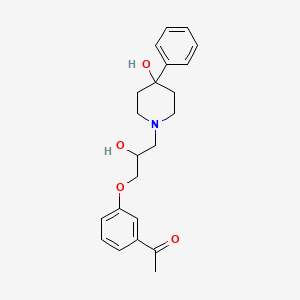
![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
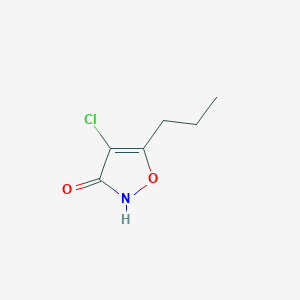

![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)

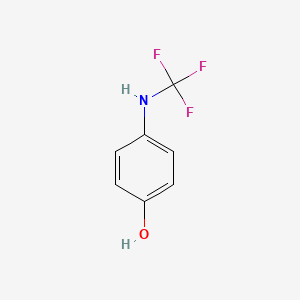


![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)
